molecular formula C9H10FNO3 B15234976 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid CAS No. 1069068-09-2

2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

Cat. No.: B15234976
CAS No.: 1069068-09-2
M. Wt: 199.18 g/mol
InChI Key: VMIZXNIWIKTWDQ-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid typically involves the introduction of the fluorine and hydroxyl groups onto the phenyl ring of phenylalanine. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with fluorinating agents and hydroxylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or methanol and catalysts such as iron or copper salts.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as nitration, reduction, and halogenation, followed by hydrolysis and purification. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-amino-3-(2-fluoro-3-oxophenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(2-fluoro-3-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as an amino acid derivative in metabolic pathways.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and hydroxyl groups on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
  • 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
  • 3-Amino-2-(4-fluorophenyl)propanoic acid

Uniqueness

2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups allows for versatile reactivity and interactions with molecular targets.

Properties

CAS No.

1069068-09-2

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)

InChI Key

VMIZXNIWIKTWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N

Origin of Product

United States

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